
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a nitrophenyl group, and a propynylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl- typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Benzoyl Group:
Amination: The propynylamino group can be introduced through amination reactions, often involving the use of amines and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential as a drug candidate.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the compound’s structure and functional groups. For example, the nitrophenyl group may interact with enzymes or receptors, leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-benzoylphenyl)-N-methyl-: Lacks the nitro and propynylamino groups.
Acetamide, N-(4-nitrophenyl)-N-methyl-: Lacks the benzoyl and propynylamino groups.
Acetamide, N-(2-benzoyl-4-nitrophenyl)-N-methyl-: Lacks the propynylamino group.
Uniqueness
The unique combination of the benzoyl, nitrophenyl, and propynylamino groups in Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl- distinguishes it from similar compounds. This unique structure may confer specific chemical and biological properties, making it valuable for research and industrial applications.
Propriétés
Numéro CAS |
80166-45-6 |
|---|---|
Formule moléculaire |
C21H21N3O4 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-nitrophenyl)-N-methyl-2-(2-methylbut-3-yn-2-ylamino)acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-5-21(2,3)22-14-19(25)23(4)18-12-11-16(24(27)28)13-17(18)20(26)15-9-7-6-8-10-15/h1,6-13,22H,14H2,2-4H3 |
Clé InChI |
KQDJXMQDPDKQOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)NCC(=O)N(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



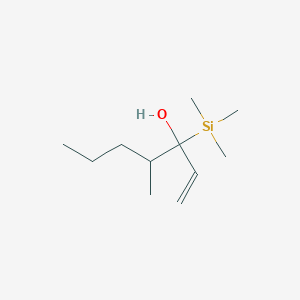

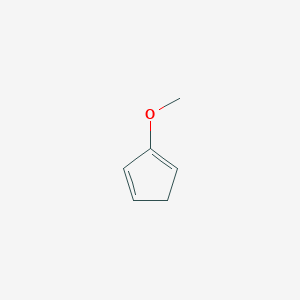
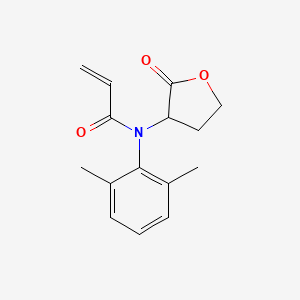


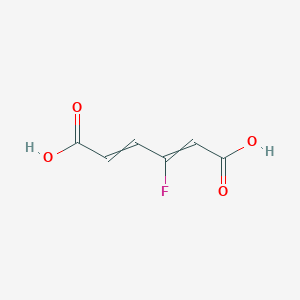
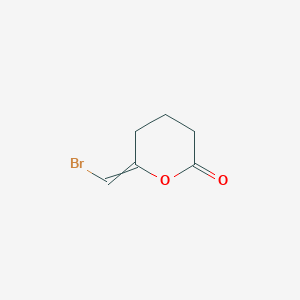


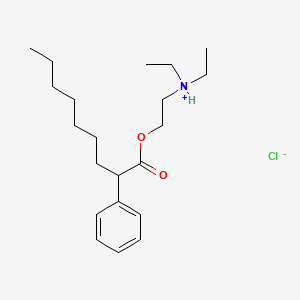
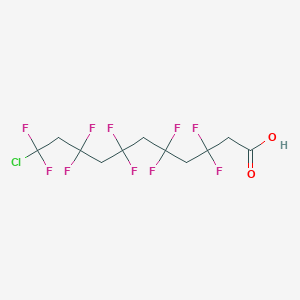
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
